3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Description
3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with methoxy groups and an oxadiazole ring, which contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-7-5-6-12(10-13)18(22)19-11-16-20-17(21-25-16)14-8-3-4-9-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODGJSATLXPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyphenylhydrazine to form the hydrazide. The hydrazide undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole derivative is coupled with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug development and biological studies.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and methoxy groups may allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-triazol-5-yl]methyl]benzamide
- 3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl]benzamide
- 3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide
Uniqueness
Compared to similar compounds, 3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide has unique structural features that may confer distinct biological activities and chemical properties. The position of the oxadiazole ring and the presence of methoxy groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
